Methyl 3-ethoxy-5-nitrobenzoate
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Overview
Description
Methyl 3-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the 3-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-ethoxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Strong bases like sodium hydride or potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide for specific transformations.
Major Products
Reduction: Methyl 3-ethoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing conditions applied.
Scientific Research Applications
Methyl 3-ethoxy-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and are studied for their biological activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-5-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the compound’s reactivity in electrophilic aromatic substitution reactions. The ethoxy group, being an electron-donating group, can influence the compound’s overall electronic distribution, making certain positions on the benzene ring more reactive.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
Ethyl 3-ethoxy-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-ethoxy-3-nitrobenzoate: The positions of the nitro and ethoxy groups are reversed, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-ethoxy-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of a variety of derivatives. Its combination of electron-withdrawing and electron-donating groups makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11NO5 |
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Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 3-ethoxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-3-16-9-5-7(10(12)15-2)4-8(6-9)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
RONBMMTZBJYWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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